molecular formula C21H17N3O2S B2987841 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-90-3

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2987841
M. Wt: 375.45
InChI Key: HSQOYNXRTLRMJZ-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have attracted significant interest due to their wide variety of pharmacological effects . They incorporate a biologically relevant heterocyclic scaffold and have been found to exhibit a diversity of biological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .


Synthesis Analysis

These compounds can be synthesized using modern techniques that involve the construction of a thiazolo[5,4-b]pyridine bicyclic scaffold starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[5,4-b]pyridines .


Molecular Structure Analysis

The molecular structure of these compounds often involves a 2-pyridyl thiazolo[5,4-b]pyridine scaffold . This scaffold can fit well into the ATP binding pocket of certain kinases, forming a hydrogen bond interaction with specific residues .

Scientific Research Applications

Antimicrobial Activities

Studies have shown that thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, N-phenyl-4-(4-(thiazol-2-yl)phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers synthesized from benzothioamide and benzamide with α-halo-ketones demonstrated potent antimicrobial activity against various bacterial and fungal strains, with some compounds showing higher efficacy than reference drugs (Bikobo et al., 2017)(Bikobo et al., 2017).

Anticancer Evaluation

The synthesis and evaluation of thiazole-pyridine derivatives have also been explored for anticancer activities. A notable study involves the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Several compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021)(Ravinaik et al., 2021).

Synthesis of Liquid Crystal Compounds

Thiazole derivatives have been utilized in the synthesis of novel liquid crystalline compounds, such as p-phenylenediamine di 4-[2-(allyloxy ethoxy) benzamide], which exhibits lyotropic liquid crystal properties. This compound has potential applications in the development of new materials for electronic and photonic technologies (Qingjun, 2007)(Qingjun, 2007).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. These compounds, derived from aryl thioamides, have shown promise in inhibiting the growth of Mycobacterium tuberculosis, with specific compounds demonstrating significant activity without cytotoxicity at effective concentrations (Jeankumar et al., 2013)(Jeankumar et al., 2013).

Synthesis of Heterocyclic Compounds

The compound has been instrumental in the synthesis of various heterocyclic systems, demonstrating the versatility of thiazole derivatives in creating polyfunctionally substituted heterocyclic systems with potential pharmaceutical applications (Moustafa, 2001)(Moustafa, 2001).

properties

IUPAC Name

4-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-26-17-11-7-14(8-12-17)19(25)23-16-9-5-15(6-10-16)20-24-18-4-3-13-22-21(18)27-20/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOYNXRTLRMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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